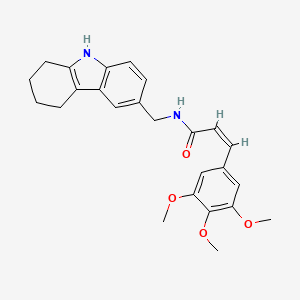

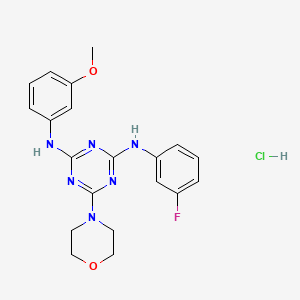

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be obtained by a number of cyclization methods. The most popular procedures include the cyclodehydration reaction of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives . In one study, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .Molecular Structure Analysis

In a related compound, 5-Phenyl-1,3,4-oxadiazol-2-amine, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .科学研究应用

Anticancer Activity

This compound has been reported to exhibit anticancer properties. Research suggests that derivatives of 1,3,4-oxadiazole, such as our compound of interest, may interact with various biological targets involved in cancer progression, potentially offering a new avenue for anticancer therapy .

Antimicrobial Efficacy

Studies have shown that molecules similar to 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can have comparable antibacterial effects to amoxicillin and antifungal effects against strains like T. harzianum and A. niger when compared to fluconazole . This indicates potential use in treating bacterial and fungal infections.

Photophysical Properties

The compound has been used to understand the photophysical properties of iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives. These studies are crucial for developing new materials for electronic devices and understanding light-matter interactions .

Synthesis of Novel Compounds

The 1,3,4-oxadiazole ring is a key feature in synthesizing various novel compounds with potential pharmacological activities. It serves as a scaffold for creating new molecules with desired properties .

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Some candidates have shown promising results in initial screenings, indicating potential therapeutic applications for seizure disorders .

Chemical Synthesis

The compound’s structure is utilized in chemical synthesis processes to create derivatives with specific properties, such as increased potency or selectivity for certain biological targets .

Inhibitors of Notum

Some derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of Notum, an enzyme involved in Wnt signaling pathways which are crucial in various biological processes including cancer .

Therapeutic Potential

Research into oxadiazole-containing compounds has highlighted their therapeutic potential across various domains, including antitumor activity against different cancer cell lines .

作用机制

While the specific mechanism of action for 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not available, oxadiazoles have been reported to have a wide range of biological activities. They have been used as anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering agents .

属性

IUPAC Name |

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWSZIWYIZCCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)

![5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972841.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)